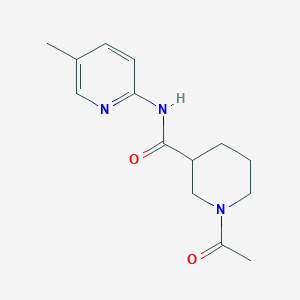
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of piperidine carboxamides and has gained attention due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and body. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and immune function. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to bind to the CB2 receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain such as dopamine and serotonin, which are involved in mood regulation and pain perception. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to reduce inflammation and oxidative stress in the brain and body, which may contribute to its neuroprotective properties. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments.
However, there are also some limitations to using 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Finally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. One area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in animal models of these diseases. Another area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as an analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for these applications. Finally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves a multi-step process using various reagents and solvents. The first step involves the reaction of 2-amino-5-methylpyridine with acetyl chloride to form N-acetyl-2-amino-5-methylpyridine. The second step involves the reaction of N-acetyl-2-amino-5-methylpyridine with 3-piperidinylacetic acid to form 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. The yield of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is typically around 50% and the purity can be improved by recrystallization.
Eigenschaften
IUPAC Name |
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-5-6-13(15-8-10)16-14(19)12-4-3-7-17(9-12)11(2)18/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOFRKPGGXHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


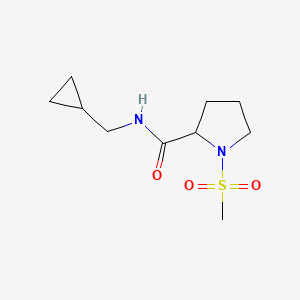
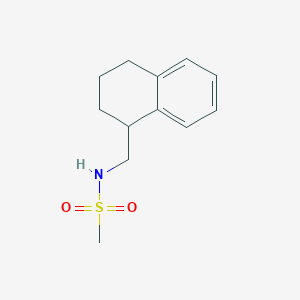

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
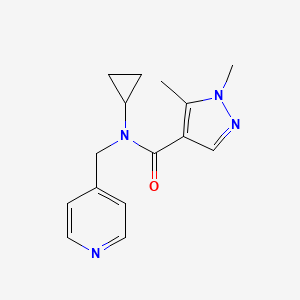

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
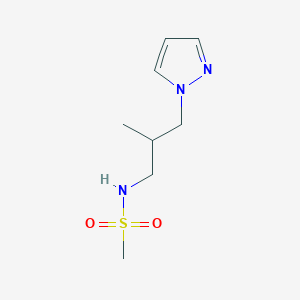
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
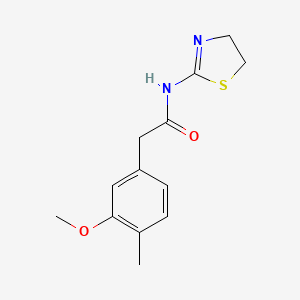
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)